molecular formula C12H16N2O B3156285 1-Indol-1-yl-3-methylamino-propan-2-ol CAS No. 825608-35-3

1-Indol-1-yl-3-methylamino-propan-2-ol

Cat. No.: B3156285
CAS No.: 825608-35-3
M. Wt: 204.27 g/mol
InChI Key: CYFIXMHPZSFQFE-UHFFFAOYSA-N
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Scientific Research Applications

1-Indol-1-yl-3-methylamino-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound is part of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols that act as monoamine reuptake inhibitors . The goal was to improve both potency toward inhibiting the norepinephrine transporter and selectivity over the serotonin transporter .

Future Directions

The compound is used in scientific research and its unique properties contribute to diverse applications. The structure-activity relationships (SAR) of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors have been explored with a goal to improve both potency toward inhibiting the norepinephrine transporter and selectivity over the serotonin transporter . This suggests potential future directions for research and development.

Preparation Methods

The synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol typically involves the reaction of indole derivatives with methylamine and propanol under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve:

    Step 1: Formation of the indole derivative.

    Step 2: Reaction with methylamine to introduce the methylamino group.

    Step 3: Addition of propanol to complete the synthesis.

Chemical Reactions Analysis

1-Indol-1-yl-3-methylamino-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

1-Indol-1-yl-3-methylamino-propan-2-ol can be compared to other indole derivatives, such as:

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

What sets this compound apart is its unique combination of the indole ring with a methylamino-propan-2-ol group, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

1-indol-1-yl-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-8-11(15)9-14-7-6-10-4-2-3-5-12(10)14/h2-7,11,13,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFIXMHPZSFQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260586
Record name α-[(Methylamino)methyl]-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825608-35-3
Record name α-[(Methylamino)methyl]-1H-indole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825608-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Methylamino)methyl]-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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